molecular formula C8H12F3NO3 B13949482 (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid

Cat. No.: B13949482
M. Wt: 227.18 g/mol
InChI Key: PJQCYYDJSJEOKC-LURJTMIESA-N
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Description

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through an esterification reaction, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-Fmoc-(3-carboxymethyl)piperidine: A similar compound with an Fmoc protecting group.

    tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate: Another compound featuring a trifluoromethyl-substituted piperidine ring.

Uniqueness

(S)-2-((1-(trifluoromethyl)piperidin-3-yl)oxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

2-[(3S)-1-(trifluoromethyl)piperidin-3-yl]oxyacetic acid

InChI

InChI=1S/C8H12F3NO3/c9-8(10,11)12-3-1-2-6(4-12)15-5-7(13)14/h6H,1-5H2,(H,13,14)/t6-/m0/s1

InChI Key

PJQCYYDJSJEOKC-LURJTMIESA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(F)(F)F)OCC(=O)O

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)OCC(=O)O

Origin of Product

United States

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